molecular formula C14H24N2O4 B12929654 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid

Cat. No.: B12929654
M. Wt: 284.35 g/mol
InChI Key: QRVSRMOBPYIMGS-UHFFFAOYSA-N
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Description

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and an azetidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the azetidine ring and the carboxylic acid functional group. Common reagents used in these reactions include Boc anhydride, azetidine, and various carboxylating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also involve purification steps such as crystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced .

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]azetidine-3-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-10(5-7-16)14(11(17)18)8-15-9-14/h10,15H,4-9H2,1-3H3,(H,17,18)

InChI Key

QRVSRMOBPYIMGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CNC2)C(=O)O

Origin of Product

United States

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